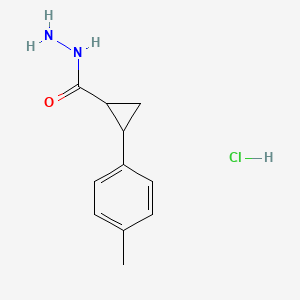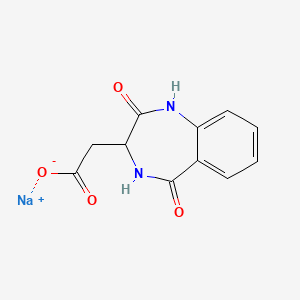![molecular formula C8H13ClN2O2 B12308851 (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)
(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure spirocyclique unique, qui comprend un cycle cyclopropane fusionné à une partie oxazolo[3,4-a]pyrazine. La forme sel chlorhydrate améliore sa solubilité dans les solutions aqueuses, ce qui le rend plus adapté aux applications biologiques et chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle cyclopropane : Cette étape implique la cyclopropanation d’une alcène appropriée à l’aide d’un réactif tel que le diazométhane ou un réactif de Simmons-Smith.
Construction de la partie oxazolo[3,4-a]pyrazine : Cela implique la condensation d’un dérivé de pyrazine approprié avec un précurseur d’oxazoline dans des conditions acides ou basiques.
Spirocyclisation : L’étape finale implique la spirocyclisation des composés intermédiaires pour former la structure spirocyclique souhaitée. Ceci peut être réalisé par des réactions de cyclisation intramoléculaire dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle du (S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela comprend l’utilisation du criblage à haut débit pour les conditions réactionnelles, des réacteurs à flux continu pour une synthèse efficace et des techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels contenant de l’oxygène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d’un catalyseur comme le palladium sur carbone pour réduire les doubles liaisons ou d’autres groupes réductibles.
Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur le cycle oxazolo[3,4-a]pyrazine, en utilisant des réactifs comme l’hydrure de sodium et les halogénoalcanes.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Gaz hydrogène (H₂) avec palladium sur carbone (Pd/C)
Substitution : Hydrure de sodium (NaH) avec les halogénoalcanes
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcanes ou des alcools. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que les groupes alkyle ou aryle, sur le cycle oxazolo[3,4-a]pyrazine.
Applications de la recherche scientifique
(S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, y compris son rôle en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés chimiques industriels.
Applications De Recherche Scientifique
(S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
Le mécanisme d’action du (S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines impliquées dans les voies biologiques. La structure unique du composé lui permet de se lier à ces cibles avec une grande spécificité, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en interagissant avec les domaines de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
Tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one : La forme non chlorhydrate du composé, qui peut avoir des propriétés de solubilité et de stabilité différentes.
Cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one : Un composé similaire dépourvu de la modification tétrahydro, qui peut affecter sa réactivité et son activité biologique.
Dérivés de l’oxazolo[3,4-a]pyrazine : Divers dérivés avec différents substituants sur le cycle oxazolo[3,4-a]pyrazine, qui peuvent modifier leurs propriétés chimiques et biologiques.
Unicité
(S)-tétrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one chlorhydrate est unique en raison de sa structure spirocyclique, qui confère des propriétés chimiques et biologiques spécifiques. Sa forme chlorhydrate améliore sa solubilité, ce qui le rend plus adapté à diverses applications. De plus, sa capacité à subir diverses réactions chimiques et à interagir avec des cibles moléculaires spécifiques en fait un composé précieux dans la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-7-10-4-3-9-5-6(10)8(12-7)1-2-8;/h6,9H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJYQCDTYFTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CNCCN3C(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
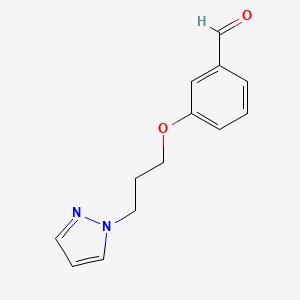
![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)

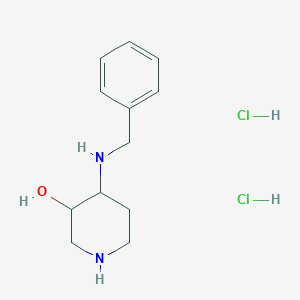
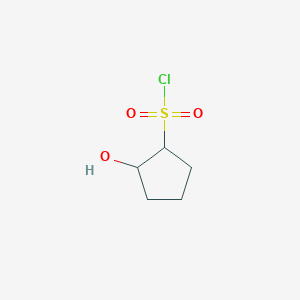

![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)


![[5,10-Diacetyloxy-13-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,2,4,7-tetrahydroxy-8,12,15,15-tetramethyl-9-oxo-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate](/img/structure/B12308846.png)
